benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
CAS No.:
Cat. No.: VC15749349
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN3 |
|---|---|
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C13H16FN3/c14-7-9-17-8-6-13(16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2 |
| Standard InChI Key | NNSCGZSDCWOXJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF |
Introduction
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound belonging to the class of pyrazole derivatives. It features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-fluoroethyl group. This unique arrangement contributes to its potential reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and drug discovery.
Synthesis
The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a pyrazole derivative, specifically using N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a precursor. This approach allows for the formation of the desired compound through controlled reaction conditions.
Synthesis Steps
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Formation of Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, often from commercially available precursors.
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Introduction of Fluorine: The introduction of fluorine atoms is a critical step, typically achieved through reactions involving fluorinated reagents.
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Attachment of Benzyl Group: The benzyl group is attached to the pyrazole moiety, often through nucleophilic substitution reactions.
Chemical Reactions
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine participates in various chemical reactions typical for amines and pyrazole derivatives. It can undergo:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium azide | Dimethylformamide |
These reactions highlight the compound's versatility in chemical synthesis and modification.
Biological Activity and Applications
The mechanism of action for benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its binding to specific enzymes or receptors within biological systems. This binding can lead to modulation of their activity, affecting signal transduction pathways and metabolic processes. The presence of fluorine enhances binding affinity and selectivity towards molecular targets, potentially leading to various biological effects.
Potential Applications
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Drug Discovery: Its unique structural features make it a candidate for studies aimed at understanding enzyme modulation and receptor interactions, contributing to advancements in pharmacology and medicinal chemistry.
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Neurological Disorders: Research suggests potential applications in treating neurological disorders due to its ability to influence signal transduction and metabolic processes.
Comparison with Similar Compounds
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine stands out due to the presence of both a benzyl group and a substituted pyrazole ring, which enhances its reactivity and potential biological activity compared to its analogues.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzylamine | Simpler analogue without the pyrazole ring | Lacks complex reactivity associated with pyrazole derivatives |
| 1-Ethyl-3-methyl-5-fluoropyrazole | Contains a single fluorinated ethyl group | Different reactivity profile due to absence of benzyl group |
| Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine | Similar structure but lacks the fluoro substitution | Variation in biological activity due to structural differences |
This comparison highlights the unique properties of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine and its potential advantages over related compounds.
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